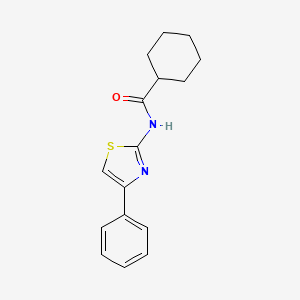![molecular formula C21H17N3O3 B5556315 N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5556315.png)
N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the isonicotinamide family and has been found to exhibit a variety of biochemical and physiological effects. In
Scientific Research Applications
1. Novel Compound Discovery and Taste Perception Analysis
Research involving compounds with furylmethyl groups and quinolinylmethyl structures has led to the identification of intense bitter-tasting compounds through the application of taste dilution analysis. This novel bioassay is used for screening and identifying taste-active compounds in foods, showcasing the potential of such chemical structures in understanding taste perception and flavor enhancement in food science (Frank, Ottinger, & Hofmann, 2001).
2. Antibacterial Activity of Quinolone Derivatives
Studies on N-substituted piperazinyl quinolones, which share structural similarities with the compound , have shown in-vitro antibacterial activity. These compounds, especially those with a 2-(2-furyl)-2-oxoethyl group attached to the piperazine ring, exhibit comparable antibacterial activity to reference drugs against staphylococci, highlighting their potential in developing new antimicrobial agents (Foroumadi, Emami, Haghighat, & Moshafi, 1999).
3. Photophysical Properties and Light Absorption Efficiency
The photophysical properties of derivatives of 3-hydroxyquinolones, which may include structural motifs similar to N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]isonicotinamide, have been investigated. These studies, particularly in polar and non-polar aprotic solvents, reveal insights into light absorption efficiency, excited-state intramolecular proton transfer (ESIPT) reaction, and charge transfer processes, indicating applications in material science and photophysics (Ndongo, Boyomo, & Owono, 2018).
4. Synthesis and Application in Organic Chemistry
Research into the synthesis of nicotinamide and isonicotinamide derivatives via multicomponent reactions involving alkyl isocyanides and acetylenic compounds, in the presence of nicotinic or isonicotinic acid, demonstrates the compound's relevance in organic synthesis. Such reactions facilitate the creation of functionalized nicotinamide and isonicotinamide derivatives, underscoring the importance of these methodologies in the development of new chemical entities with potential applications in pharmaceuticals and chemical research (Alizadeh, Oskueyan, & Rostamnia, 2007).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-20-17(12-16-4-1-2-6-19(16)23-20)13-24(14-18-5-3-11-27-18)21(26)15-7-9-22-10-8-15/h1-12H,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJCXJYSLBYJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5556235.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate](/img/structure/B5556242.png)

![rel-(3aS,6aS)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5556262.png)
![N-{(3R*,4R*)-1-[(3-chlorophenyl)acetyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5556276.png)

![4-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5556282.png)
![N-[2-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-N-methylaniline](/img/structure/B5556283.png)
![1-[(benzyloxy)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5556287.png)
![methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5556291.png)
![2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5556296.png)

![N-(2-{[(4-bromo-1,3-benzodioxol-5-yl)methylene]amino}phenyl)-4-methyl-2-nitrobenzenesulfonamide](/img/structure/B5556313.png)
